molecular formula C11H14O B1315845 3-(2-Ethoxyphenyl)-1-propene CAS No. 3698-31-5

3-(2-Ethoxyphenyl)-1-propene

Cat. No. B1315845
CAS RN: 3698-31-5
M. Wt: 162.23 g/mol
InChI Key: PWELCSAEYLPLQB-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-1-propene, also known as 2-ethoxy-3-phenylpropene, is an organic compound used in a variety of scientific applications. It is a colorless liquid that has a sweet, pungent odor and is soluble in most organic solvents. It is used as a reagent in organic synthesis, as a starting material for the preparation of derivatives, and in the production of pharmaceuticals.

Scientific research applications

Nonlinear Optical Properties

Research on 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds has unveiled their potential in optical limiting applications due to their nonlinear optical absorption properties. These compounds, characterized by spectroscopy methods and crystal X-ray diffraction, exhibit promising applications in optical devices (P. Ruanwas et al., 2010).

Polymer Photovoltaics

A considerable amount of research has been dedicated to polymer-based photovoltaic cells, particularly focusing on blends of poly(3-hexylthiophene) (P3HT) and 1-(3-methoxycarbonyl)propyl-1-phenyl[6,6]C61 (PCBM). These materials have been extensively studied for their power conversion efficiencies, marking a significant area of interest in solar cell technology (M. Dang et al., 2011).

Crystal Structure Analysis

The crystal structure of (E)-3-(4-Ethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been analyzed, revealing a nearly planar configuration of the ethoxy group with its attached phenyl ring. This structural information contributes to the understanding of molecular interactions and packing in crystalline materials (J. Horkaew et al., 2010).

Synthesis Methodologies

A new synthesis route for ethyl-2-(p-ethoxyphenyl) propenoate, an important intermediate in producing cycloprothrin, has been proposed. This method involves the Friedel-Crafts reaction and Wittig G reaction, demonstrating a practical approach to synthesizing complex organic compounds (Weng Jianquan, 2007).

Organic Electronics

The controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) from an external initiator highlights the precision achievable in synthesizing pi-conjugated organic polymers. Such advancements are crucial for developing electronic and photonic devices based on polymer materials (H. Bronstein & C. Luscombe, 2009).

properties

IUPAC Name

1-ethoxy-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-7-10-8-5-6-9-11(10)12-4-2/h3,5-6,8-9H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWELCSAEYLPLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561298
Record name 1-Ethoxy-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethoxyphenyl)-1-propene

CAS RN

3698-31-5
Record name 1-Ethoxy-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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